The Chemical and Physical Properties of 3-Bromo-2,5-diphenylfuran: A Comprehensive Technical Guide
The Chemical and Physical Properties of 3-Bromo-2,5-diphenylfuran: A Comprehensive Technical Guide
Executive Summary
3-Bromo-2,5-diphenylfuran (CAS: 1487-09-8) is a highly specialized halogenated heterocycle that serves as a critical intermediate in advanced organic synthesis, materials science, and pharmaceutical development. The presence of the sterically demanding phenyl groups at the α-positions (C2 and C5) combined with the reactive bromo-substituent at the β-position (C3) creates a unique electronic landscape. This whitepaper details the physical characteristics, mechanistic synthesis pathways, and downstream applications of 3-bromo-2,5-diphenylfuran, providing validated protocols for researchers and drug development professionals.
Molecular Identity & Physical Properties
Understanding the baseline physical properties of 3-bromo-2,5-diphenylfuran is essential for reaction design, particularly concerning solvent selection and purification strategies. The molecule exhibits high lipophilicity and is highly soluble in non-polar to moderately polar organic solvents, while remaining completely insoluble in aqueous media.
| Property | Quantitative Value / Description |
| Chemical Name | 3-Bromo-2,5-diphenylfuran |
| CAS Registry Number | 1487-09-8 |
| Molecular Formula | C₁₆H₁₁BrO |
| Molecular Weight | 299.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 65–66 °C |
| Topological Polar Surface Area (TPSA) | 13.1 Ų |
| Solubility Profile | Soluble in Toluene, DCM, THF, CCl₄; Insoluble in H₂O |
Data corroborated by standard chemical repositories and [1].
Synthesis Pathways & Mechanistic Insights
The synthesis of 3-bromo-2,5-diphenylfuran relies on the regioselective electrophilic aromatic substitution of 2,5-diphenylfuran. Because the highly reactive α-positions are blocked by phenyl rings, the electrophile is forced to attack the β-position.
Workflow for the regioselective synthesis of 3-bromo-2,5-diphenylfuran.
Protocol 1: Regioselective Monobromination of 2,5-Diphenylfuran
This protocol is adapted from [2] to ensure high yield and purity.
Causality & Design: N-Bromosuccinimide (NBS) is utilized instead of molecular bromine (Br₂) to provide a low, steady concentration of the bromonium ion (Br⁺). This controlled release prevents over-bromination to the 3,4-dibromo derivative.
Step-by-Step Methodology:
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Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.20 g) of 2,5-diphenylfuran in 25 mL of anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM) under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of NBS, which would generate hypobromous acid and lead to unwanted oxidation side-reactions.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.0 mmol (1.78 g) of NBS portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic nature of the reaction and minimizes localized over-concentration of Br⁺, ensuring strict monobromination.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir until Thin-Layer Chromatography (TLC; eluent: Hexanes/Ethyl Acetate 9:1) indicates the complete consumption of the starting material (typically 2-4 hours).
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Work-up (Self-Validation Step): Filter the reaction mixture through a short pad of silica gel or Celite. Rationale: As the reaction progresses, succinimide is generated as a byproduct. Succinimide is highly insoluble in non-polar solvents like CCl₄/DCM. A successful reaction is visually validated by the precipitation of succinimide, which is easily removed via filtration, streamlining downstream purification.
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude off-white solid from hot ethanol to yield pure 3-bromo-2,5-diphenylfuran.
Chemical Reactivity & Downstream Applications
The C3-bromo substituent transforms the furan core into a versatile linchpin for complex molecule construction.
Primary chemical reactivity pathways of 3-bromo-2,5-diphenylfuran.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
3-Bromofurans are historically challenging substrates for cross-coupling due to the electron-rich nature of the furan ring, which slows down the oxidative addition of Palladium. However, as demonstrated in [3], optimized ligand systems overcome this barrier.
Protocol 2: Synthesis of 2,3,5-Triarylfurans Causality & Design: Utilizing a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) increases the electron density on the Pd center, facilitating oxidative addition into the deactivated C3-Br bond while preventing catalyst degradation via reductive elimination.
Step-by-Step Methodology:
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Setup: Charge a Schlenk flask with 3-bromo-2,5-diphenylfuran (1.0 eq), an arylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v). Rationale: The biphasic system is critical. Toluene dissolves the organic substrates, water dissolves the inorganic base to generate the reactive boronate species, and ethanol acts as a phase-transfer agent to facilitate the transmetalation step at the solvent interface.
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Coupling: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
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Purification: Cool to room temperature, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel column chromatography.
Heteroatom Exchange: Ring-Opening to Isothiazoles
A fascinating application of 3-bromo-2,5-diphenylfuran is its conversion into isothiazole derivatives. As detailed in a landmark study on the [4], the furan ring reacts with trithiazyl trichloride (Cl₃N₃S₃).
Mechanism: Trithiazyl trichloride acts as a source of the thiazyl chloride monomer (Cl-S≡N). The reaction initiates via electrophilic attack on the furan ring, followed by a complex ring-opening and re-cyclization sequence. The furan oxygen is extruded, and the sulfur-nitrogen species is incorporated, yielding 5-benzoyl-4-bromo-3-phenylisothiazole in high yields (up to 85%). This highlights the utility of the bromofuran scaffold in generating complex, multi-heteroatom pharmacophores for drug discovery.
References
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Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, American Chemical Society (ACS), 2003.[Link]
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Duan, X.-L., Rees, C. W., & Yue, T.-Y. "Reaction of furans with trithiazyl trichloride: a new synthesis of isothiazoles." Chemical Communications, Royal Society of Chemistry (RSC), 1997.[Link]
